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Abstract
N5-Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase), encoded by the

purK gene, is a critical enzyme in the de novo purine biosynthesis pathway in most

prokaryotes, fungi, and plants. It catalyzes the ATP-dependent carboxylation of 5-

aminoimidazole ribonucleotide (AIR) to form N5-carboxyaminoimidazole ribonucleotide (N5-

CAIR). This pathway diverges significantly from that in humans, where AIR is directly

carboxylated to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR) by a single enzyme, AIR

carboxylase. This metabolic difference makes N5-CAIR synthetase a promising and selective

target for the development of novel antimicrobial agents. This technical guide provides an in-

depth overview of the core functions of N5-CAIR synthetase, including its biochemical

properties, catalytic mechanism, and structural features. Detailed experimental protocols for

enzyme purification, activity assays, and crystallization are provided, along with a summary of

known kinetic parameters and inhibitors.

Introduction
The de novo synthesis of purine nucleotides is fundamental for cellular life, providing the

building blocks for DNA and RNA, as well as essential roles in energy metabolism and

signaling. While the overall pathway is largely conserved, key differences exist between higher

eukaryotes and microorganisms. One of the most notable divergences lies in the conversion of

5-aminoimidazole ribonucleotide (AIR) to 4-carboxy-5-aminoimidazole ribonucleotide (CAIR). In
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bacteria, yeast, and fungi, this conversion is a two-step process initiated by N5-

Carboxyaminoimidazole ribonucleotide synthetase (N5-CAIR synthetase).[1]

N5-CAIR synthetase catalyzes the reaction of AIR with bicarbonate (HCO3-) and ATP to

produce N5-CAIR, ADP, and inorganic phosphate (Pi).[2] The unstable intermediate, N5-CAIR,

is then converted to CAIR by N5-CAIR mutase (PurE).[1] In contrast, humans utilize a single

enzyme, AIR carboxylase, for the direct conversion of AIR to CAIR.[1] The absence of a human

homolog for N5-CAIR synthetase makes it an attractive target for the development of selective

antimicrobial drugs with a potentially broad spectrum of activity.[3]

This guide will delve into the molecular and functional details of N5-CAIR synthetase, providing

a comprehensive resource for researchers and professionals in drug development.

Biochemical Function and Catalytic Mechanism
N5-CAIR synthetase belongs to the ATP-grasp superfamily of enzymes, which are

characterized by a unique ATP-binding domain. The enzyme catalyzes the following reaction:

ATP + 5-amino-1-(5-phospho-D-ribosyl)imidazole + HCO₃⁻ ⇌ ADP + phosphate + 5-

carboxyamino-1-(5-phospho-D-ribosyl)imidazole[4]

The proposed catalytic mechanism involves two main steps:

Formation of a Carboxyphosphate Intermediate: The reaction is initiated by the nucleophilic

attack of bicarbonate on the γ-phosphate of ATP, leading to the formation of a highly reactive

carboxyphosphate intermediate and ADP.[5]

Carboxylation of AIR: The exocyclic N5 amine of AIR then attacks the carbonyl carbon of the

carboxyphosphate intermediate, resulting in the formation of N5-CAIR and the release of

inorganic phosphate.[5]

Structural and site-directed mutagenesis studies have identified key amino acid residues

involved in substrate binding and catalysis. For instance, in Aspergillus clavatus N5-CAIR

synthetase, residues R271, H273, and K353 have been shown to be important for bicarbonate

binding and catalysis.[6]

Quantitative Data
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Kinetic Parameters
The following table summarizes the steady-state kinetic parameters for N5-CAIR synthetase

from various organisms.

Organism Substrate K_m_ (µM)
k_cat_
(min⁻¹)

V_max_
(µmol
min⁻¹mg⁻¹)

Reference

Staphylococc

us aureus
AIR 13.9 - - [5]

Staphylococc

us aureus
ATP 43.2 - - [5]

Escherichia

coli
AIR 26 - - [5]

Escherichia

coli
ATP 90 - - [5]

Aspergillus

clavatus

(Wild-Type)

AIR 120 ± 20 180 ± 10 4.5 ± 0.2 [2]

Aspergillus

clavatus

(Wild-Type)

ATP 210 ± 20 180 ± 10 4.5 ± 0.2 [2]

Aspergillus

clavatus

(Y152F

Mutant)

AIR 380 ± 70 50 ± 5 1.3 ± 0.1 [2]

Aspergillus

clavatus

(Y152A

Mutant)

AIR 2200 ± 300 12 ± 1 0.30 ± 0.02 [2]

Note: '-' indicates data not reported in the cited source.
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Inhibitors
Several small molecule inhibitors of N5-CAIR synthetase have been identified through high-

throughput screening. The inhibitory constants for some of these compounds are presented

below.

Compound
Class

Compound
Inhibition
Type

IC₅₀ (µM) K_i_ (µM) Reference

Indolinedione Compound 7

Non-

competitive

(vs AIR &

ATP)

30 - [7]

Class III
Compound

13

Competitive

(vs AIR),

Uncompetitiv

e (vs ATP)

120 - [7][8]

Class III
Compound

14

Non-

competitive

(vs AIR &

ATP)

110 - [7][8]

Fragment Fragment 2 - - 4.8 [9]

Fragment - - - 4.8 to 159 [3]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols
Purification of Recombinant N5-CAIR Synthetase
This protocol is based on the purification of E. coli N5-CAIR synthetase.

Expression: Transform E. coli cells (e.g., HMS174(DE3)) with a suitable expression vector

containing the purK gene (e.g., PurE/PurK-pET31). Grow the culture in Luria-Bertani (LB)

medium at 37°C with shaking to an optical density at 600 nm (OD₆₀₀) of 0.7.[10]
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Induction: Induce protein expression by adding 1 mM isopropyl β-D-1-thiogalactopyranoside

(IPTG) and continue to incubate for 6 hours at 37°C.[10]

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis

buffer. Lyse the cells by sonication or using a French press.

Clarification: Centrifuge the lysate at high speed to remove cell debris.

Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), apply the clarified

lysate to an appropriate affinity chromatography column (e.g., Ni-NTA or cobalt column).

Wash the column extensively and elute the protein using a gradient of the competing ligand

(e.g., imidazole).

Dialysis and Concentration: Dialyze the purified protein against a storage buffer (e.g., 10 mM

Tris-HCl, 200 mM NaCl, pH 8.0).[10] Concentrate the protein to a final concentration of

approximately 17 mg/mL.[10]

Purity Assessment: Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assay (Coupled Assay)
The activity of N5-CAIR synthetase can be monitored using a coupled enzyme assay that

measures the rate of ATP consumption.[2]

Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH

7.8) containing:

1 mM ATP

2 mM phosphoenolpyruvate (PEP)

0.2 mM NADH

5 units of pyruvate kinase (PK)

7 units of lactate dehydrogenase (LDH)

1 mM NaHCO₃
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Varying concentrations of AIR (e.g., 2.5 µM to 3.0 mM)[2]

Initiation: Initiate the reaction by adding a known amount of purified N5-CAIR synthetase.

Measurement: Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to

the oxidation of NADH. The rate of NADH oxidation is directly proportional to the rate of ADP

production by N5-CAIR synthetase.

Data Analysis: Calculate the initial reaction velocities from the linear portion of the

absorbance versus time plot. Determine the kinetic parameters by fitting the initial velocity

data to the Michaelis-Menten equation.

Crystallization of N5-CAIR Synthetase
This protocol is for the crystallization of E. coli N5-CAIR synthetase.

Protein Preparation: Use purified and concentrated N5-CAIR synthetase (e.g., 17 mg/mL in

10 mM Tris-HCl, 200 mM NaCl, pH 8.0).[10]

Crystallization Screen: Perform initial crystallization screening using the hanging drop vapor

diffusion method with a sparse matrix screen. The protein sample should contain 10 mM

MgATP and either 10 mM AIR or an inhibitor.[10]

Optimization: Grow larger crystals by hanging drop vapor diffusion against a reservoir

solution containing 20–25% monomethylether poly(ethylene glycol) 5000 at pH 7.5.[10]

Crystal Harvesting and Data Collection: Harvest the crystals and collect X-ray diffraction

data.

Signaling Pathways and Logical Relationships
The following diagrams illustrate the role of N5-CAIR synthetase in the de novo purine

biosynthesis pathway and a typical experimental workflow for its characterization.
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Caption: Divergence of the de novo purine biosynthesis pathway.
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Caption: Experimental workflow for N5-CAIR synthetase research.
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N5-Carboxyaminoimidazole ribonucleotide synthetase represents a validated and highly

promising target for the development of novel antimicrobial agents. Its essential role in the

microbial de novo purine biosynthesis pathway, coupled with its absence in humans, provides a

clear rationale for selective inhibition. This technical guide has summarized the core knowledge

surrounding N5-CAIR synthetase, providing researchers and drug development professionals

with a foundational understanding of its function, mechanism, and methods for its study. The

detailed protocols and compiled quantitative data serve as a practical resource to facilitate

further research and the discovery of potent and selective inhibitors of this key microbial

enzyme. Continued investigation into the structure and mechanism of N5-CAIR synthetase will

undoubtedly accelerate the development of new classes of antibiotics to combat the growing

threat of antimicrobial resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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